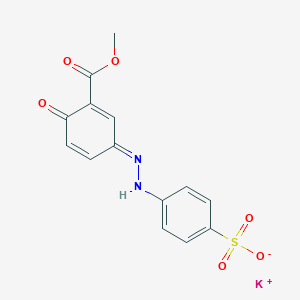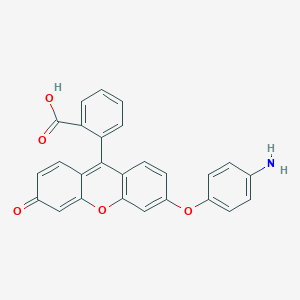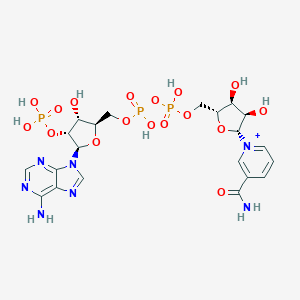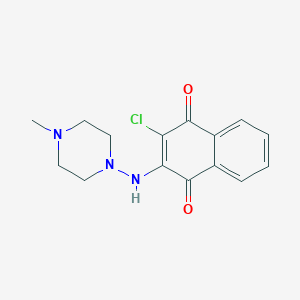
1,4-Naphthalenedione, 2-chloro-3-((4-methyl-1-piperazinyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2-chloro-3-((4-methyl-1-piperazinyl)amino)-, commonly known as CP-31398, is a small molecule that has gained significant attention in the scientific community due to its potential as a cancer therapeutic agent. CP-31398 has been shown to have a unique mechanism of action that targets the p53 tumor suppressor protein, which is frequently mutated or inactivated in cancer cells.
Mécanisme D'action
CP-31398 binds to the DNA-binding domain of the p53 protein and stabilizes its conformation, leading to increased transcriptional activity of p53 target genes. This results in the induction of apoptosis in cancer cells that have mutated or lost the function of p53. CP-31398 also restores the function of mutant p53 proteins by promoting their proper folding and stability.
Effets Biochimiques Et Physiologiques
CP-31398 has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. It has been reported to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. CP-31398 has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CP-31398 is its specificity for the p53 protein, which makes it a promising candidate for cancer therapy. However, CP-31398 has limited solubility in water, which can make it difficult to administer in vivo. In addition, CP-31398 has a short half-life, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on CP-31398. One area of focus is the development of analogs with improved solubility and pharmacokinetic properties. Another area of research is the combination of CP-31398 with other cancer therapies, such as chemotherapy and radiation therapy. Finally, further studies are needed to determine the safety and efficacy of CP-31398 in human clinical trials.
Méthodes De Synthèse
The synthesis of CP-31398 involves the reaction of 2-chloro-3-nitrobenzoic acid with 4-methylpiperazine in the presence of a reducing agent. The resulting intermediate is then treated with sodium hydroxide to yield the final product. The synthesis of CP-31398 has been reported in several scientific publications and has been optimized for large-scale production.
Applications De Recherche Scientifique
CP-31398 has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce apoptosis (cell death) in cancer cells that have mutated or lost the function of the p53 tumor suppressor protein. CP-31398 has also been shown to restore the function of mutant p53 proteins, leading to increased sensitivity to chemotherapy and radiation therapy. In addition, CP-31398 has been shown to inhibit the growth and metastasis of cancer cells in animal models.
Propriétés
Numéro CAS |
155669-76-4 |
|---|---|
Nom du produit |
1,4-Naphthalenedione, 2-chloro-3-((4-methyl-1-piperazinyl)amino)- |
Formule moléculaire |
C15H16ClN3O2 |
Poids moléculaire |
305.76 g/mol |
Nom IUPAC |
2-chloro-3-[(4-methylpiperazin-1-yl)amino]naphthalene-1,4-dione |
InChI |
InChI=1S/C15H16ClN3O2/c1-18-6-8-19(9-7-18)17-13-12(16)14(20)10-4-2-3-5-11(10)15(13)21/h2-5,17H,6-9H2,1H3 |
Clé InChI |
KUEVGUQDDQGNKW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
SMILES canonique |
CN1CCN(CC1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Autres numéros CAS |
155669-76-4 |
Synonymes |
2-chloro-3-[(4-methylpiperazin-1-yl)amino]naphthalene-1,4-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



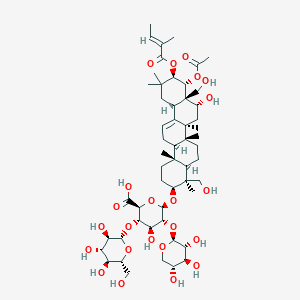
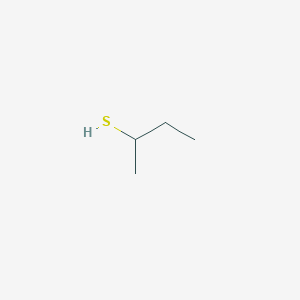
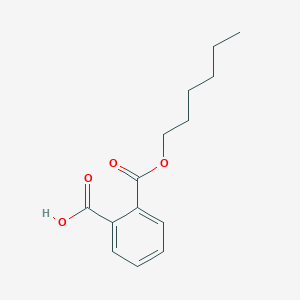
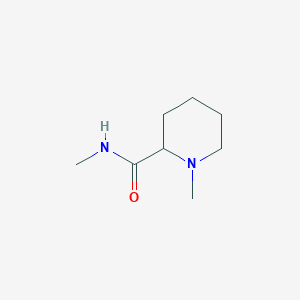
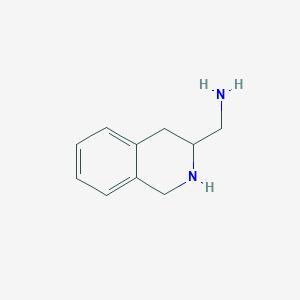
![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)
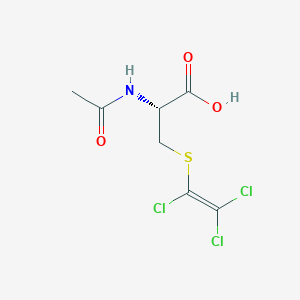
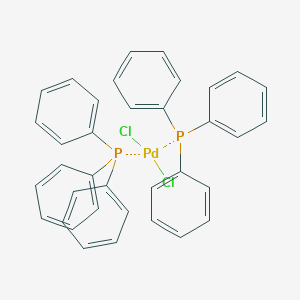
![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B122999.png)
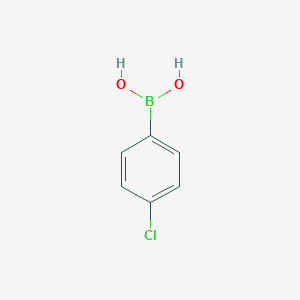
![Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate](/img/structure/B123003.png)
